molecular formula C6H6FN3O2 B1343053 (3-Fluoro-4-nitrophenyl)hydrazine CAS No. 359714-68-4

(3-Fluoro-4-nitrophenyl)hydrazine

Cat. No.: B1343053
CAS No.: 359714-68-4
M. Wt: 171.13 g/mol
InChI Key: INDBNDHPIXAFCP-UHFFFAOYSA-N
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Description

(3-Fluoro-4-nitrophenyl)hydrazine is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-nitrophenyl)hydrazine typically involves the reaction of 3-fluoro-4-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

3-Fluoro-4-nitroaniline+Hydrazine hydrateThis compound+Water\text{3-Fluoro-4-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Fluoro-4-nitroaniline+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-nitrophenyl)hydrazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Condensation: The hydrazine group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, methanol.

    Condensation: Aldehydes or ketones, ethanol.

Major Products Formed:

    Reduction: (3-Fluoro-4-aminophenyl)hydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

    Condensation: Hydrazones.

Scientific Research Applications

(3-Fluoro-4-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-nitrophenyl)hydrazine involves its reactive functional groups. The hydrazine group can form covalent bonds with carbonyl groups in biological molecules, potentially inhibiting enzyme activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

    (3-Fluoro-4-nitroaniline): Similar structure but lacks the hydrazine group.

    (4-Nitrophenylhydrazine): Similar structure but lacks the fluorine atom.

    (3-Fluoro-4-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness: (3-Fluoro-4-nitrophenyl)hydrazine is unique due to the combination of its fluorine, nitro, and hydrazine groups

Properties

IUPAC Name

(3-fluoro-4-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c7-5-3-4(9-8)1-2-6(5)10(11)12/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDBNDHPIXAFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619392
Record name (3-Fluoro-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359714-68-4
Record name (3-Fluoro-4-nitrophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359714-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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